DNA Binding Affinity: [Ru(phen)3]2+ as a Benchmark for Partial Intercalation vs. Deep Intercalators
This compound, as the [Ru(phen)3]2+ cation, is a crucial benchmark for studying DNA interactions. Its binding constant is quantitatively lower than that of complexes with extended planar ligands, confirming its value in differentiating groove-binding from full intercalation. The binding constant (Ka) for the target compound's cation [Ru(phen)3]2+ is on the order of 10^4 M^-1, reflecting partial intercalation of a phenanthroline ligand. In contrast, the analog [Ru(phen)2(dppz)]2+ (where dppz = dipyridophenazine) exhibits a Ka of 1.4 × 10^6 M^-1, and [Ru(phen)2(tatpp)]2+ shows a Ka of 4.7 × 10^6 M^-1, owing to the full intercalation of their larger, more planar ligands [1].
| Evidence Dimension | DNA Binding Affinity |
|---|---|
| Target Compound Data | Ka ≈ 1.3 × 10^4 M^-1 (for the [Ru(phen)3]2+ cation) |
| Comparator Or Baseline | [Ru(phen)2(dppz)]2+ : Ka = 1.4 × 10^6 M^-1; [Ru(phen)2(tatpp)]2+ : Ka = 4.7 × 10^6 M^-1 |
| Quantified Difference | The target compound's affinity is approximately 100-fold lower than [Ru(phen)2(dppz)]2+ and 360-fold lower than [Ru(phen)2(tatpp)]2+. |
| Conditions | Isothermal Titration Calorimetry (ITC) with B-DNA in aqueous buffer. |
Why This Matters
This lower, well-defined affinity is a critical control value for validating the enhanced binding of new derivatives, making the parent compound essential for mechanistic studies and rational design of DNA-targeting agents.
- [1] The Thermodynamic Effects of Ligand Structure on the Molecular Recognition of Mononuclear Ruthenium Polypyridyl Complexes with B‐DNA. European Journal of Inorganic Chemistry, 2017, 30, 3554-3565. View Source
